REACTION_CXSMILES
|
[CH:1]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:3]([NH:4][CH2:5]3)C1)[CH2:9]2.C12NC(CCCC1)CCCC2>>[CH:11]12[CH2:1][CH2:9][CH:8]3[CH:10]([NH:4][CH2:5][CH:6]1[CH2:7]3)[CH2:3]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12CC3NCC(CC(C1)C3)C2
|
Name
|
11-azabicyclo[4.4.1]undecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12CCCCC(CCCC1)N2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C12CC3NCC2CC3CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |